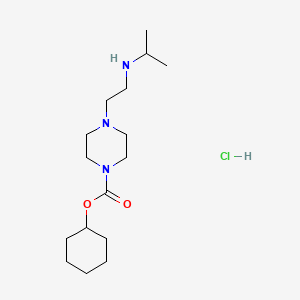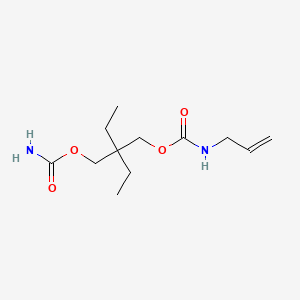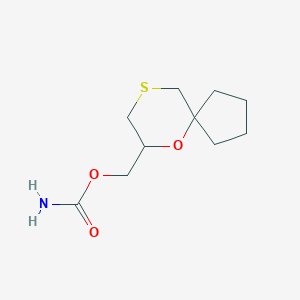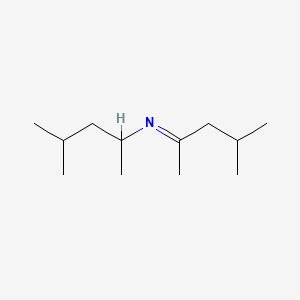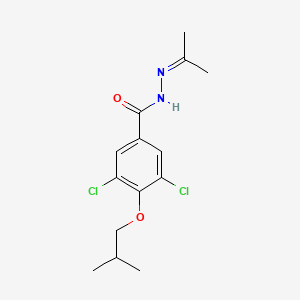
Copper;tributyl(methyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;tributyl(methyl)phosphanium is a compound that falls under the category of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups In this case, the phosphorus atom is bonded to three butyl groups and one methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tertiary phosphines, including compounds like copper;tributyl(methyl)phosphanium, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines . For example, the reaction of tributylphosphine with methyl iodide can yield tributyl(methyl)phosphanium iodide, which can then be reacted with a copper salt to form the desired compound.
Industrial Production Methods: Industrial production of such compounds often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Copper;tributyl(methyl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under certain conditions to form lower oxidation state species.
Substitution: The butyl or methyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and organolithium compounds are commonly used.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Aplicaciones Científicas De Investigación
Copper;tributyl(methyl)phosphanium has several applications in scientific research:
Mecanismo De Acción
The mechanism by which copper;tributyl(methyl)phosphanium exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic reactions. The copper ion can also participate in redox reactions, further enhancing the compound’s reactivity .
Comparación Con Compuestos Similares
Triphenylphosphine: Another tertiary phosphine with three phenyl groups.
Tributylphosphine: Similar to copper;tributyl(methyl)phosphanium but without the methyl group.
Trimethylphosphine: Contains three methyl groups instead of butyl groups.
Uniqueness: this compound is unique due to the presence of both butyl and methyl groups, which can influence its steric and electronic properties. The inclusion of copper also adds to its versatility in catalytic applications .
Propiedades
Número CAS |
24743-95-1 |
|---|---|
Fórmula molecular |
C13H30CuP+ |
Peso molecular |
280.90 g/mol |
Nombre IUPAC |
copper;tributyl(methyl)phosphanium |
InChI |
InChI=1S/C13H30P.Cu/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;/q+1; |
Clave InChI |
FEUSTFVYGWKWFY-UHFFFAOYSA-N |
SMILES canónico |
CCCC[P+](C)(CCCC)CCCC.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




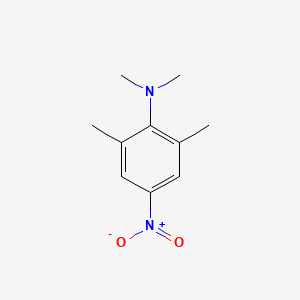

![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)
